molecular formula C7H6ClN3 B13501510 6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B13501510
M. Wt: 167.59 g/mol
InChI Key: FWRHSJQCWFSVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a methyl group at the 3rd position of the triazole ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-6-chloropyridine with methyl isocyanate under controlled conditions to form the desired triazolopyridine ring system . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 80-100°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloro-3-methyltriazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3

InChI Key

FWRHSJQCWFSVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CN2N=N1)Cl

Origin of Product

United States

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